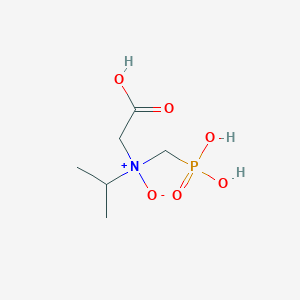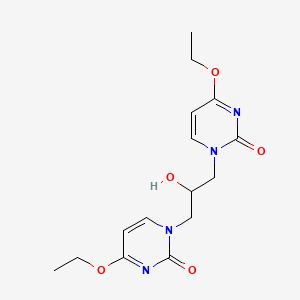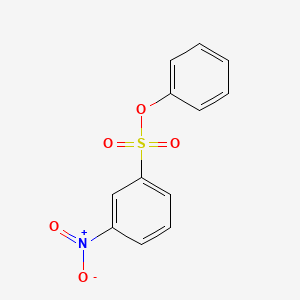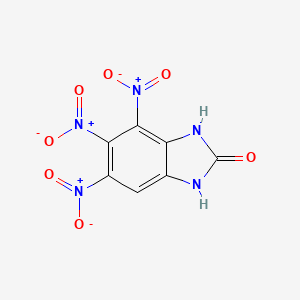![molecular formula C22H23NO B14652862 N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline CAS No. 52576-36-0](/img/structure/B14652862.png)
N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group attached to an ethylamine moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline typically involves the following steps:
Formation of the biphenyl ether intermediate: This step involves the reaction of 2-bromobiphenyl with ethylene glycol in the presence of a base such as potassium carbonate to form the biphenyl ether intermediate.
Amination: The biphenyl ether intermediate is then reacted with N-ethylaniline in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production of N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield biphenyl alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the biphenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), polar aprotic solvents.
Major Products
Oxidation: Biphenyl ketones, biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Halogenated biphenyls, alkylated biphenyls.
Scientific Research Applications
N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline involves its interaction with specific molecular targets and pathways. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the ethylamine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-methylaniline
- **N-{2-([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-propylaniline
- **N-{2-([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-isopropylaniline
Uniqueness
N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline is unique due to its specific combination of biphenyl and ethylamine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles, making it a valuable compound for various applications.
Properties
CAS No. |
52576-36-0 |
|---|---|
Molecular Formula |
C22H23NO |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-ethyl-N-[2-(2-phenylphenoxy)ethyl]aniline |
InChI |
InChI=1S/C22H23NO/c1-2-23(20-13-7-4-8-14-20)17-18-24-22-16-10-9-15-21(22)19-11-5-3-6-12-19/h3-16H,2,17-18H2,1H3 |
InChI Key |
HCQDJZWYUQFIEY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC1=CC=CC=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, [3-(chlorodimethylsilyl)propyl]trimethyl-](/img/structure/B14652785.png)
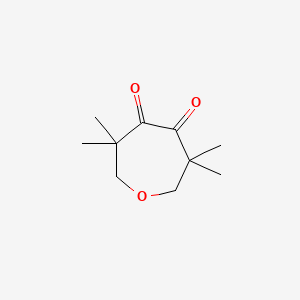
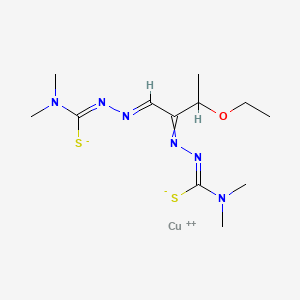
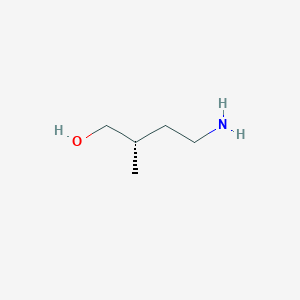
![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14652812.png)
![2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide](/img/structure/B14652821.png)
![1-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14652829.png)
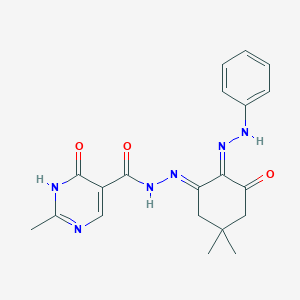
![Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B14652835.png)
